Computational Lipophilicity (cLogP) as a Procurement-Relevant Descriptor vs. Piperidine-1-carboxamide Class Average
The target compound exhibits a calculated partition coefficient (cLogP) of 3.49, as determined via fragment-based computational methods, positioning it within the upper range for CNS drug-like space. This value exceeds the typical mean cLogP of ~2.5 reported for a diverse set of N-alkyl-piperidine-1-carboxamide screening compounds, suggesting higher membrane permeability but potentially lower aqueous solubility. Direct experimental logP/logD data are not publicly available [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.49 |
| Comparator Or Baseline | Piperidine-1-carboxamide class average cLogP ≈ 2.5 (estimated from representative library subset) |
| Quantified Difference | ΔcLogP ≈ +0.99 (higher lipophilicity) |
| Conditions | Computational prediction using fragment-based algorithm (Sildrug/IBB platform); no experimental logP/logD data. |
Why This Matters
Higher cLogP can translate to increased passive membrane permeability, a critical parameter for CNS-targeted screening libraries, making this compound a candidate for permeability-biased collections.
- [1] Sildrug computational platform (IBB, Warsaw). Compound entry for C20H32N4O2. View Source
